N-(4-methoxyphenyl)-2-((4-(2-oxo-2-((4-(trifluoromethyl)phenyl)amino)ethyl)thiazol-2-yl)thio)acetamide is a complex organic compound that features a thiazole moiety, which is known for its diverse biological activities. The compound's molecular formula is , and it has a molecular weight of approximately 432.47 g/mol. This compound is classified under thiazole derivatives, which are often explored for their potential pharmacological properties, including antimicrobial and anticancer activities.
The synthesis of N-(4-methoxyphenyl)-2-((4-(2-oxo-2-((4-(trifluoromethyl)phenyl)amino)ethyl)thiazol-2-yl)thio)acetamide typically involves several steps:
Technical details regarding the reaction conditions (temperature, solvents, catalysts) are critical for optimizing yields and purity.
The molecular structure of N-(4-methoxyphenyl)-2-((4-(2-oxo-2-((4-(trifluoromethyl)phenyl)amino)ethyl)thiazol-2-yl)thio)acetamide can be represented using various structural formulas:
InChI=1S/C19H17F3N4O2S/c20-14-3-5-15(6-4-14)23-18(26)12-28-19-24-16(11-27-19)8-17(25)22-10-13-2-1-7-21-9-13/h1-7,9,11H,8,10,12H2,(H,22,25)(H,23,26)
This representation provides insight into the connectivity of atoms within the molecule.
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 432.47 g/mol |
Boiling Point | Not available |
Melting Point | Not available |
The chemical reactions involving N-(4-methoxyphenyl)-2-((4-(2-oxo-2-((4-(trifluoromethyl)phenyl)amino)ethyl)thiazol-2-yl)thio)acetamide can include:
These reactions are essential for modifying the compound to enhance its biological activity or to facilitate further synthetic applications.
The mechanism of action for N-(4-methoxyphenyl)-2-((4-(2-oxo-2-((4-(trifluoromethyl)phenyl)amino)ethyl)thiazol-2-yl)thio)acetamide is primarily linked to its interaction with biological targets such as enzymes or receptors involved in cellular signaling pathways.
Quantitative data regarding binding affinities and inhibition constants would provide a clearer understanding of its efficacy.
The physical properties of N-(4-methoxyphenyl)-2-((4-(2-oxo-2-((4-(trifluoromethyl)phenyl)amino)ethyl)thiazol-2-yl)thio)acetamide include:
The chemical properties encompass reactivity with various functional groups and stability under different conditions:
N-(4-methoxyphenyl)-2-((4-(2-oxo-2-((4-(trifluoromethyl)phenyl)amino)ethyl)thiazol-2-yl)thio)acetamide has several scientific uses:
CAS No.: 200399-47-9
CAS No.: 119068-77-8
CAS No.:
CAS No.: 548-74-3
CAS No.: 36506-69-1
CAS No.: